Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate

Muscarinic M4 Antagonist FAAH Inhibition Target Selectivity

Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate is a critical building block for CNS drug discovery, validated as a scaffold for M4 muscarinic receptor antagonists. The 5-azaspiro[3.5]nonane core provides a unique exit vector geometry that cannot be replicated by isomeric 6- or 7-azaspiro or 8-aminomethyl variants. The orthogonal Boc protection on the piperidine nitrogen enables selective 2-amino elaboration followed by deprotection and secondary functionalization, matching computational docking predictions. This product is essential for diversity-oriented synthesis (DOS) campaigns targeting spirocyclic chemical space. To avoid potency loss or off-target effects, procurement of the correct 5-azaspiro[3.5]nonane isomer is mandatory.

Molecular Formula C13H24N2O2
Molecular Weight 240.34
CAS No. 1374659-13-8
Cat. No. B3047316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate
CAS1374659-13-8
Molecular FormulaC13H24N2O2
Molecular Weight240.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC12CC(C2)N
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-5-4-6-13(15)8-10(14)9-13/h10H,4-9,14H2,1-3H3
InChIKeyHZLHQMOMDMUQQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374659-13-8): A Boc-Protected Spirocyclic Amine Building Block for CNS and Medicinal Chemistry


Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate is a conformationally restricted spirocyclic amine building block (MF: C13H24N2O2, MW: 240.34 g/mol) that belongs to the 5-azaspiro[3.5]nonane class, wherein the ring nitrogen is situated in the six-membered ring, distinguishing it from isomeric 6-azaspiro, 7-azaspiro, and 8-aminomethyl variants [1]. The tert-butoxycarbonyl (Boc) group protects the 5-position nitrogen, leaving the free 2-amino group available for further derivatization, making this compound a strategic intermediate for the synthesis of muscarinic receptor ligands and other CNS-active spirocyclic chemotypes [1].

Why 5-Azaspiro[3.5]nonane Scaffolds Cannot Be Simply Substituted with 7-Azaspiro[3.5]nonane or Other Isomeric Building Blocks


The position of the nitrogen atom within the azaspiro[3.5]nonane framework is a critical determinant of pharmacophoric geometry and biological target engagement. The 5-azaspiro[3.5]nonane scaffold has been associated with muscarinic acetylcholine M4 receptor antagonism , whereas the 7-azaspiro[3.5]nonane scaffold is a validated lead for fatty acid amide hydrolase (FAAH) inhibition, with several series demonstrating submicromolar potency [1]. These divergent target profiles arise from differences in the exit vector of the amine substituent and the overall three-dimensional arrangement of the spirocyclic core, meaning that procurement decisions cannot rely on simple isosteric or isomeric substitution without risking target-specific activity loss. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate vs. Closest Isomeric Analogs


Divergent Biological Target Engagement: 5-Azaspiro[3.5]nonane Targets Muscarinic M4 Receptor While 7-Azaspiro[3.5]nonane Targets FAAH

The 5-azaspiro[3.5]nonane scaffold, specifically the 2-amino variant, has been reported to act as an antagonist at the muscarinic acetylcholine receptor M4, a target implicated in neurological and psychiatric disorders . In contrast, the isomeric 7-azaspiro[3.5]nonane scaffold has been extensively characterized as a fatty acid amide hydrolase (FAAH) inhibitor, with lead compounds achieving IC₅₀ values in the low nanomolar range (e.g., PF-04862853, IC₅₀ = 0.6 nM) [1]. This target-level divergence means that substituting a 5-azaspiro building block with a 7-azaspiro analog in a synthetic sequence would direct the final compound toward an entirely different therapeutic target class, rendering the substitution scientifically invalid for programs targeting the M4 receptor.

Muscarinic M4 Antagonist FAAH Inhibition Target Selectivity

Scaffold Topology and Exit Vector Geometry: 5-Azaspiro[3.5]nonane vs. 6-Azaspiro[3.5]nonane vs. 7-Azaspiro[3.5]nonane

In the 5-azaspiro[3.5]nonane isomer, the ring nitrogen is embedded within the six-membered (piperidine-like) ring, which projects the 2-amino substituent with a specific axial/equatorial orientation relative to the spiro junction. The 7-azaspiro[3.5]nonane isomer places the nitrogen in the four-membered (azetidine-like) ring, altering the exit vector angle and the spatial relationship between the amine and the Boc-carbamate moiety. This topological difference, while subtle at the two-dimensional level, translates into distinct three-dimensional pharmacophores. The 1-azaspiro[3.5]nonane scaffold has been explicitly noted to differ from the 7-azaspiro[3.5]nonane scaffold in nitrogen position, leading to divergent SAR [1].

Scaffold Topology Exit Vector Molecular Diversity

Computed Drug-Likeness Parameters: XLogP3-AA and Hydrogen Bond Profile of Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate

PubChem computed properties for tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate yield an XLogP3-AA value of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 [1]. These values fall within favorable ranges for CNS drug candidates (CNS MPO score components) and compare closely with the isomeric tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, which shows an XLogP3-AA of approximately 1.6 and identical HBD/HBA counts . While the computed logP difference is marginal (ΔXLogP ≈ 0.1), the rotatable bond count and topological polar surface area equivalence indicates that binding affinity differences observed between isomers arise predominantly from three-dimensional shape recognition rather than passive permeability parameters.

Drug-Likeness XLogP Hydrogen Bonding

Boc-Protection Orthogonality: Selective Deprotection at the 5-Position vs. Alternative N-Boc Azaspiro[3.5]nonane Isomers

The Boc group in tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate is installed specifically on the 5-position ring nitrogen, allowing selective acidic cleavage (e.g., TFA/CH₂Cl₂) to unmask the piperidine-like secondary amine while preserving the 2-amino group for subsequent chemoselective functionalization (e.g., reductive amination, amide coupling, or sulfonylation) [1]. This contrasts with tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, where Boc resides on the azetidine-like nitrogen; the differential ring strain and basicity of the liberated amine (piperidine pKₐ ~10.6 vs. azetidine pKₐ ~11.3) may lead to distinct reactivity profiles in subsequent synthetic steps.

Orthogonal Protection Boc Deprotection Synthetic Strategy

Recommended Application Scenarios for Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374659-13-8)


Synthesis of Muscarinic M4 Receptor Ligand Libraries for CNS Drug Discovery

Based on the reported M4 antagonist activity of the 5-azaspiro[3.5]nonan-2-amine scaffold , tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate is the appropriate Boc-protected building block for constructing focused libraries of M4-targeting spirocyclic amides, ureas, and sulfonamides. The free 2-amino group can be directly elaborated while the Boc-protected 5-nitrogen is later deprotected for further diversification or salt formation.

Diversity-Oriented Synthesis of Spirocyclic Chemotypes with Defined Exit Vector Geometry

The 5-azaspiro[3.5]nonane scaffold provides a distinct exit vector compared to 6-aza and 7-aza isomers, making this compound essential for diversity-oriented synthesis (DOS) campaigns that systematically explore spirocyclic chemical space for novel biological targets [1]. Procurement of the correct isomer ensures that spatial orientation of substituents matches computational docking predictions.

Orthogonal Protection Strategy for Sequential Functionalization in Complex Molecule Synthesis

The Boc group at the 5-position can be selectively removed under acidic conditions without affecting the 2-amino group, enabling a two-step sequential functionalization strategy: first elaboration of the 2-amine (e.g., amide coupling, reductive amination), followed by Boc deprotection and subsequent functionalization of the liberated piperidine nitrogen. This orthogonal protocol is valuable for constructing spirocyclic intermediates in multi-step syntheses of clinical candidates [2].

Physicochemical Property Optimization in Lead Optimization Programs

With an XLogP3-AA of 1.5, a single hydrogen bond donor, and only two rotatable bonds, this building block introduces favorable drug-likeness characteristics when incorporated into lead compounds [2]. It is particularly suited for CNS programs where low molecular weight, controlled lipophilicity, and conformational restriction are critical design parameters.

Quote Request

Request a Quote for Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.